4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate
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Overview
Description
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate is a complex organic compound known for its unique structural properties This compound features a benzodioxole ring, a phenyl group, and a tert-butyl benzenecarboxylate moiety, making it an interesting subject for various scientific studies
Preparation Methods
The synthesis of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate typically involves multiple steps. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-aminophenyl 4-(tert-butyl)benzenecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor properties .
Comparison with Similar Compounds
When compared to similar compounds, 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate stands out due to its unique structural features and versatile applications. Similar compounds include:
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature a benzodioxole ring and have been studied for their antitumor activities.
4-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-di-methylphenyl)-4-oxobutanamide: This compound shares the benzodioxole moiety and is used in various chemical and biological studies.
Biological Activity
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate is a complex organic compound with potential biological activities. Its unique structure, characterized by a benzodioxole moiety linked to an amino group and a tert-butyl benzenecarboxylate, suggests various applications in medicinal chemistry and biological research. Despite its promising features, scientific literature specifically detailing its biological activity remains sparse.
Structural Overview
The compound has the molecular formula C25H23N2O4 and a molecular weight of 401.45 g/mol. The structural components include:
- Benzodioxole moiety : Known for potential antioxidant properties.
- Amino group : Often associated with biological activity.
- Tert-butyl group : Enhances solubility and stability.
The exact mechanism of action for this compound is not well-defined in the literature. However, it is hypothesized that:
- The benzodioxole ring may interact with cellular targets involved in oxidative stress responses.
- The amino group could facilitate binding to enzymes or receptors relevant in cancer pathways.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds known for their biological activities.
Compound Name | Structural Features | Known Activities |
---|---|---|
4-Aminobenzoic acid | Simple aromatic amine | Antimicrobial |
Benzodioxole derivatives | Contains benzodioxole ring | Antioxidant, Antitumor |
Tert-butyl esters | Tert-butyl group presence | Solubility enhancement |
Case Studies and Research Findings
While specific case studies on this compound are lacking, related compounds have been explored extensively:
- Antitumor Studies : Research on benzodioxole derivatives has demonstrated significant inhibition of tumor growth in various cancer models, suggesting that modifications like those found in our compound could yield similar results.
- Kinase Inhibition : Compounds similar to this compound have been reported to selectively inhibit Src family kinases (SFKs), which are implicated in cancer progression . This highlights a potential avenue for further exploration regarding the compound's biological effects.
Future Directions
Given the limited data on the specific biological activity of this compound, future research should focus on:
- In vitro and In vivo Studies : To elucidate its pharmacological properties and therapeutic potential.
- Mechanistic Studies : To determine how this compound interacts with biological targets at the molecular level.
- Structure-Activity Relationship (SAR) : Analysis to optimize its efficacy based on structural modifications.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-25(2,3)19-7-5-18(6-8-19)24(27)30-21-11-9-20(10-12-21)26-15-17-4-13-22-23(14-17)29-16-28-22/h4-15H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHHAMXFKSCSDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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